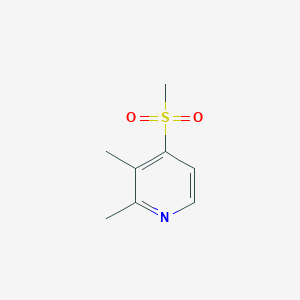

2,3-Dimethyl-4-(methylsulfonyl)pyridine

Description

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2,3-dimethyl-4-methylsulfonylpyridine |

InChI |

InChI=1S/C8H11NO2S/c1-6-7(2)9-5-4-8(6)12(3,10)11/h4-5H,1-3H3 |

InChI Key |

YUAAVNKLTTXUMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,3-Dimethyl-4-(methylsulfonyl)pyridine

Multi-Step Synthesis via Nucleophilic Substitution and Oxidation (Primary Method)

A well-documented synthetic route to 2,3-Dimethyl-4-(methylsulfonyl)pyridine involves a multi-step process starting from 2,3-lutidine (2,3-dimethylpyridine) , proceeding through N-oxidation, nucleophilic substitution, alkylation, and oxidation steps. This method has been evaluated for green chemistry metrics such as atom economy, reaction mass efficiency, and E-factor, indicating its environmental and economic viability.

Reaction Sequence Overview

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-oxidation | RuCl3·3H2O catalyst, O2, dichloromethane, room temp, 8 h | 2,3-Dimethylpyridine N-oxide | Not specified | Mild conditions, selective oxidation |

| 2 | Chlorination | Cl2, dichloromethane, 25 °C, 3 h | 4-Chloro-2,3-dimethylpyridine N-oxide | 49 | Monitored by TLC |

| 3 | Nucleophilic substitution + Alkylation | 30% NaSH, 40% tetra-n-butyl ammonium hydroxide (TBAOH), 70 °C, 5 h; then MeI, 15-20 °C, 8 h | 2,3-Dimethyl-4-(methylthio)pyridine N-oxide | 85 | TBAOH acts as base, solvent, phase-transfer catalyst |

| 4 | Oxidation | 30% H2O2, 75 °C, 24 h (portion-wise addition) | 2,3-Dimethyl-4-(methylsulfonyl)pyridine N-oxide | 85 | Solvent- and catalyst-free, atom-economic |

| 5 | Optional further chlorination | Trichloroisocyanuric acid, chloroform, reflux, 1 h | 2-Chloromethyl-4-methanesulfonyl-3-methylpyridine | Not specified | For derivative synthesis |

Detailed Notes on Key Steps

N-oxidation of 2,3-lutidine is catalyzed by ruthenium trichloride hydrate under oxygen atmosphere in dichloromethane at room temperature, providing mild and selective oxidation to the N-oxide.

Chlorination of the N-oxide intermediate uses chlorine gas in dichloromethane at 25 °C for 3 hours to introduce a chloro substituent at the 4-position, yielding 4-chloro-2,3-dimethylpyridine N-oxide with 49% yield.

Nucleophilic substitution and alkylation employ sodium hydrosulfide (NaSH) and methyl iodide (MeI) in the presence of tetra-n-butyl ammonium hydroxide (TBAOH) which serves as a strong base, reaction medium, and phase-transfer catalyst. This step converts the chloro group to a methylthio group, then alkylates it to form the methylthio derivative with 85% yield.

Oxidation of the methylthio group to methylsulfonyl is achieved using 30% aqueous hydrogen peroxide at 75 °C over 24 hours with portion-wise addition. This step is notable for being solvent- and catalyst-free and highly atom-economic, yielding the target methylsulfonyl derivative in 85% yield.

The method's green chemistry metrics show a low E-factor (3.2) in the oxidation step, indicating minimal waste generation compared to other steps.

Alternative Synthetic Routes and Related Compounds

While direct preparation methods for 2,3-Dimethyl-4-(methylsulfonyl)pyridine are limited, related synthetic strategies for structurally similar compounds provide useful insights.

Oxidation of Methylthio Pyridine Derivatives

A related approach involves preparing methylthio-substituted pyridine derivatives followed by oxidation to methylsulfonyl compounds using hydrogen peroxide in the presence of catalysts such as sodium tungstate. This approach is exemplified in the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, which shares mechanistic similarities.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine + alkali metal methoxide in toluene, 20-60 °C | 4,6-Dimethoxy-2-(methylthio)-1,3-pyrimidine | Not specified | Inert organic solvent |

| 2 | Oxidation | 20-35% H2O2, acetic acid, sodium tungstate catalyst, 75-80 °C, 1-6 h | 4,6-Dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine | 76.4 | One-pot oxidation, high purity |

This method demonstrates the efficacy of peroxide oxidation in converting methylthio to methylsulfonyl groups under catalyzed conditions, which could be adapted for pyridine analogs.

Comparative Analysis of Preparation Methods

| Feature | Multi-Step Nucleophilic Substitution + Oxidation (Section 2.1) | Oxidation of Methylthio Pyrimidine Derivatives (Section 2.2) | Notes |

|---|---|---|---|

| Starting Material | 2,3-Lutidine (2,3-dimethylpyridine) | 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine | Pyridine vs. pyrimidine scaffold |

| Key Oxidant | 30% Hydrogen peroxide (solvent and catalyst free) | 20-35% Hydrogen peroxide + sodium tungstate catalyst | Both use H2O2; catalyst optional |

| Reaction Conditions | 70-75 °C, 24 h, portion-wise addition | 75-80 °C, 1-6 h | Longer time in pyridine route |

| Yield of Final Product | ~85% | ~76% | Comparable yields |

| Green Chemistry Metrics | Low E-factor (3.2), high atom economy | Economically and ecologically advantageous | Both methods environmentally sound |

| Scalability | Demonstrated with moderate scale | Industrially suitable “one-pot” process | Both scalable |

Summary of Research Findings

The multi-step synthesis involving N-oxidation, chlorination, nucleophilic substitution, alkylation, and oxidation is the most detailed and experimentally validated preparation method for 2,3-Dimethyl-4-(methylsulfonyl)pyridine.

The oxidation step with hydrogen peroxide is a key transformation, notable for its high atom economy, mild conditions, and minimal waste generation.

Related oxidation methods from pyrimidine chemistry provide alternative catalytic oxidation strategies that could be adapted for pyridine derivatives.

Environmental considerations such as solvent use, catalyst presence, and waste generation have been evaluated, with the primary method showing favorable green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,3-Dimethyl-4-(methylsulfonyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules, affecting the compound’s biological activity.

Comparison with Similar Compounds

Green Metrics

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Polarity : The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy or chloro substituents.

- Molecular Weight : Chlorinated analogs (e.g., 2,3-dichloro-4-methylpyridine) exhibit lower molecular weights, influencing solubility and pharmacokinetics.

COX-2 Inhibition

Enzyme Inhibition (Cytochrome P450)

- Propargyl Pyridinyl Ethers : Compound III (2,3-dimethyl-4-(propargyloxymethyl)pyridine) inhibits CYP450 via suicide inhibition, leveraging propargyl groups .

- Sulfonyl vs. Propargyl : The sulfonyl group in the target compound may reduce CYP450 interactions compared to propargyl ethers, which form covalent bonds with heme .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 2,3-Dimethyl-4-(methylsulfonyl)pyridine?

The synthesis involves:

- N-Oxidation : Catalytic RuCl₃·3H₂O with molecular oxygen oxidizes 2,3-lutidine to 2,3-dimethylpyridine-N-oxide (93% yield) .

- Chlorination : Chlorine gas in dichloromethane at 25°C converts the N-oxide to 4-chloro-2,3-dimethylpyridine-N-oxide (49% yield) .

- Substitution and Alkylation : Sodium hydrosulfide (NaSH) and methyl iodide (MeI) in the presence of tetra-n-butyl ammonium hydroxide yield 2,3-dimethyl-4-(methylthio)pyridine-N-oxide (85% yield) .

- Oxidation : 30% H₂O₂ oxidizes the methylthio group to methylsulfonyl (85% yield), noted for high atom economy and minimal waste .

- N-Deoxygenation : RuCl₃·3H₂O in acetonitrile removes the N-oxide group (85% yield) .

Critical conditions include temperature control (e.g., 75°C for oxidation) and reagent stoichiometry to avoid side reactions.

Q. Which analytical methods are most effective for characterizing 2,3-Dimethyl-4-(methylsulfonyl)pyridine?

- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for methyl and sulfonyl group identification) .

- HPLC : Validates purity (>99%) and monitors reaction progress .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 371.3 [M+H]⁺ for related derivatives) .

- Melting Point Analysis : Ensures consistency with literature values (e.g., 146–151°C for analogs) .

Advanced Research Questions

Q. How can green chemistry metrics improve the synthesis of 2,3-Dimethyl-4-(methylsulfonyl)pyridine?

Evaluate using:

- Atom Economy (AE) : Oxidation with H₂O₂ achieves ~85% AE due to minimal byproducts .

- E-Factor : Step 4 (oxidation) has an E-factor of 3.2, indicating low waste generation .

- Reaction Mass Efficiency (RME) : Optimized steps (e.g., N-oxidation) show RME >90% via efficient catalyst reuse . Strategies include solvent-free reactions, catalytic recycling, and reducing purification steps.

Q. What mechanistic insights explain the efficiency of RuCl₃ in N-oxidation and deoxygenation steps?

- N-Oxidation : RuCl₃ acts as a redox mediator, facilitating oxygen transfer to the pyridine ring without over-oxidation .

- N-Deoxygenation : RuCl₃ promotes selective oxygen removal via a radical intermediate, avoiding harsh reagents like PCl₃ . Kinetic studies suggest temperature-dependent activation energy (e.g., 85°C for deoxygenation) .

Q. How do structural modifications to the pyridine ring influence reactivity and biological activity?

- Methylsulfonyl Group : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .

- Chlorination : Increases electrophilicity but may reduce solubility; derivatives like 2-chloromethyl analogs show improved bioactivity .

- Analog Studies : Substituting methyl groups with halogens (e.g., Cl) or aryl groups alters antimicrobial and enzyme inhibition profiles .

Q. How can researchers resolve contradictions in yield data during scale-up?

- Catalyst Loading : Adjust RuCl₃ concentration (5 mol% optimal for N-oxidation) to maintain efficiency .

- Reagent Addition : Gradual H₂O₂ addition (e.g., intervals of 2, 6, and 10 hours) prevents exothermic side reactions .

- Process Monitoring : Use in-situ HPLC or IR spectroscopy to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.